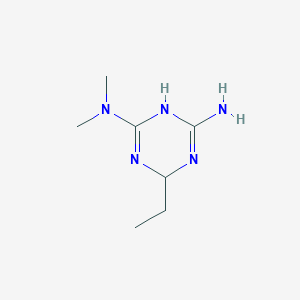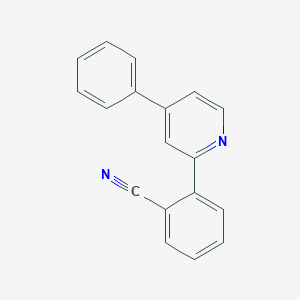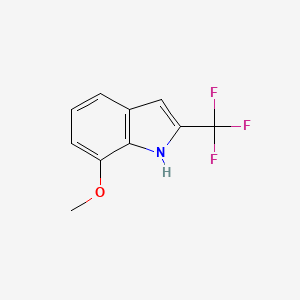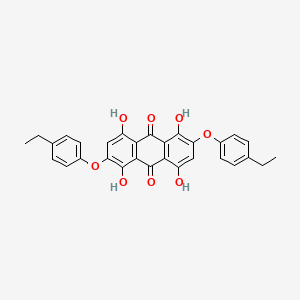
2,3-Dihexylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene core with two hexyl groups attached at the 2 and 3 positions, and two ketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene-9,10-dione typically involves the Friedel-Crafts acylation of anthracene derivatives. One common method includes the reaction of anthracene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted anthraquinones, dihydroxyanthracenes, and halogenated or nitrated derivatives, depending on the specific reaction conditions.
Scientific Research Applications
2,3-Dihexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a chromophore in photophysical studies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other anthraquinone-based compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihexylanthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Anthraquinone: A parent compound with widespread applications in dyes and pigments.
2,3,6,7-Tetraalkoxyanthracenes: These compounds exhibit unique photophysical properties and are used in various optoelectronic applications.
Uniqueness: 2,3-Dihexylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its hexyl groups enhance solubility in organic solvents, and the ketone functionalities provide reactive sites for further chemical modifications. These characteristics make it a versatile compound for various research and industrial applications.
Properties
CAS No. |
139102-10-6 |
|---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,3-dihexylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-3-5-7-9-13-19-17-23-24(18-20(19)14-10-8-6-4-2)26(28)22-16-12-11-15-21(22)25(23)27/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI Key |
MMIZYCMKBZGQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1CCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
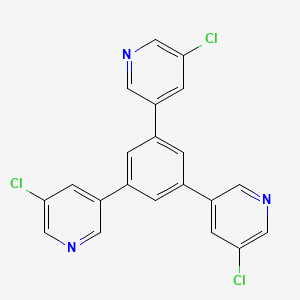
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
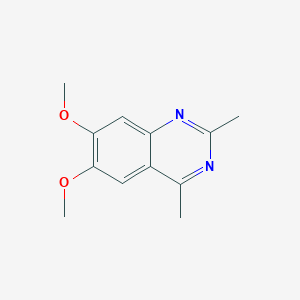
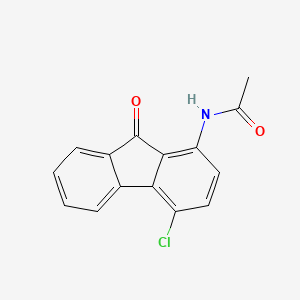

![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
